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Introduction

The Stromal Antigen 2 (SA-2) protein, encoded by the STAG2 gene, is a critical subunit of the
cohesin complex.[1] This complex plays a fundamental role in sister chromatid cohesion, DNA
repair, and the three-dimensional organization of the genome, which is essential for proper
gene regulation.[1][2] Due to its location on the X chromosome, a single mutation can lead to
its inactivation, a characteristic that has been linked to its frequent mutation in a variety of
cancers, including bladder cancer, Ewing sarcoma, and glioblastoma.[1][3] The loss of SA-2
function can lead to significant disruptions in chromatin architecture, transcriptional
dysregulation, and impaired DNA repair pathways, making it a compelling target for cancer
research and therapeutic development.[3][4]

These application notes provide a detailed protocol for the CRISPR/Cas9-mediated knockout
of the SA-2 (STAG2) gene in mammalian cells. The subsequent sections outline methods for
validating the knockout and analyzing its phenotypic and functional consequences.

Experimental Protocols
Protocol 1: Desighing and Cloning sgRNA for SA-2
Knockout
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Objective: To design and clone single guide RNAs (sgRNAs) targeting the STAG2 gene into a
suitable CRISPR/Cas9 expression vector.

Materials:

o STAG2 gene sequence from a genomic database (e.g., NCBI, Ensembl)
» sgRNA design tool (e.g., Benchling, CHOPCHOP, CRISPOR)

e pX458 plasmid (or other suitable vector expressing Cas9 and a selectable marker)
» Stellar™ Competent Cells (or other high-efficiency competent E. coli)

¢ Restriction enzymes (e.g., Bbsl)

o T4 DNA ligase

o Oligonucleotides for sgRNA synthesis

e Plasmid purification kit

e Sanger sequencing reagents

Procedure:

e sgRNA Design:

o Obtain the genomic sequence of the target exon(s) of the STAG2 gene. Targeting an early
exon is recommended to increase the likelihood of generating a loss-of-function mutation.

o Use an online sgRNA design tool to identify potential 20-nucleotide guide sequences.
Select guides with high predicted on-target efficiency and low predicted off-target scores.

» Oligonucleotide Synthesis:

o Synthesize two complementary oligonucleotides for each selected sgRNA. Add
appropriate overhangs compatible with the cloning site of the chosen CRISPR/Cas9
vector.
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Vector Preparation:

o Digest the CRISPR/Cas9 expression plasmid (e.g., pX458) with the appropriate restriction
enzyme (e.g., Bbsl) to create compatible ends for sgRNA insertion.

o Dephosphorylate the linearized vector to prevent self-ligation.

Annealing and Ligation:

o Anneal the complementary sgRNA oligonucleotides to form a double-stranded insert.

o Ligate the annealed sgRNA insert into the linearized CRISPR/Cas9 vector using T4 DNA
ligase.

Transformation and Selection:

o Transform the ligation product into competent E. coli.

o Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate
overnight.

Verification:

o Pick individual colonies and culture them for plasmid purification.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Transfection and Selection of SA-2 Knockout
Cells

Objective: To introduce the STAG2-targeting CRISPR/Cas9 plasmid into mammalian cells and
select for successfully edited cells.

Materials:
o Mammalian cell line of interest (e.g., A549, H460, CAL-51)

o Complete cell culture medium
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STAG2-targeting CRISPR/Cas9 plasmid

Transfection reagent (e.g., Lipofectamine, electroporation system)

Fluorescence-activated cell sorter (FACS) if using a fluorescent reporter vector

96-well plates for single-cell cloning

Procedure:

Cell Culture:

o Culture the target mammalian cells to ~70-80% confluency.

Transfection:

o Transfect the cells with the validated STAG2-targeting CRISPR/Cas9 plasmid using a
suitable method (e.qg., lipid-mediated transfection or electroporation).

Selection of Transfected Cells (if applicable):

o If using a vector with a fluorescent marker (e.g., GFP in pX458), enrich for transfected
cells using FACS 24-48 hours post-transfection.

Single-Cell Cloning:

o Plate the transfected cells at a density of a single cell per well in 96-well plates to isolate
clonal populations.

Expansion of Clones:

o Allow single cells to proliferate and form colonies. Expand the individual clones for further
analysis.

Protocol 3: Validation of SA-2 Knockout

Objective: To confirm the successful knockout of the STAG2 gene at the genomic, mRNA, and
protein levels.
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Materials:

e Genomic DNA extraction kit

 PCR reagents

e T7 Endonuclease | (T7E1) or Surveyor nuclease

e Sanger sequencing reagents

¢ RNA extraction kit

o RT-PCR reagents and primers for STAG2 and a housekeeping gene

e Protein lysis buffer

e Primary antibody against SA-2/STAG2

e Secondary antibody

o Western blotting reagents and equipment

Procedure:

e Genomic DNA Analysis:

o

Extract genomic DNA from the expanded cell clones.

[¢]

Amplify the targeted region of the STAG2 gene by PCR.

o

Perform a T7E1 or Surveyor assay to screen for clones containing insertions or deletions
(indels).[5]

[¢]

Confirm the specific indel mutations in positive clones by Sanger sequencing of the PCR
products.[5]

o MRNA Expression Analysis:

o Extract total RNA from the validated knockout clones and wild-type control cells.
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o Perform quantitative reverse transcription PCR (QRT-PCR) to measure the levels of
STAG2 mRNA. A significant reduction in STAG2 mRNA is expected in knockout clones.[5]

o Protein Expression Analysis:
o Prepare protein lysates from the knockout clones and wild-type cells.

o Perform Western blotting using an antibody specific for the SA-2 protein to confirm the
absence of its expression.[5]

Data Presentation

The following tables provide examples of the types of quantitative data that can be generated
from SA-2 knockout experiments.

Table 1. SA-2 Knockout Efficiency and Off-Target Analysis

Off-Target Off-Target
) sgRNA Knockout )
Cell Line o Sites Cleavage
Sequence Efficiency (%) . .
(Predicted) (Validated)
GACUCAGAC
A673 UGACUAGAC 85 5 0
UG
GUCUAGACU
TC71 GACUGACUA 92 3 0
GC
GAGACUGAC
HCT116 UGACUAGAC 78 8 1
UA

Note: Knockout efficiency can be determined by methods such as TIDE analysis of Sanger
sequencing data or next-generation sequencing. Off-target analysis can be performed using
computational prediction tools and validated by targeted sequencing of predicted off-target
sites.[6][7][8][9]
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Table 2: Gene Expression Changes in SA-2 Knockout Cells

. Log2 (Fold .
Gene Cell Line p-value Function
Change)
EWS/FLI1 Target ]
673 -1.8 <0.01 Oncogenesis

Gene A
EWS/FLI1 Target . .

A673 2.1 <0.001 Cell Migration
Gene B
PRC2 Target

TC71 25 <0.01 Development
Gene C
STAG1 A673 15 <0.05 Cohesin Subunit

Note: This table shows hypothetical data. Studies have shown that loss of STAG2 can lead to
the deregulation of hundreds of genes.[10][11] The specific genes and the magnitude of
change will vary depending on the cell type.

Table 3: Phenotypic Changes in SA-2 Knockout Cells

Phenotype Assay Wild-Type SA-2 Knockout Fold Change
) ) Doubling Time
Cell Proliferation 24+2 22+15 0.92
(hours)
Sensitivity to Clonogenic
10+£1.2 25105 0.25

ATMi (IC50, pM) Survival

DNA Damage Immunofluoresce
(yH2AX foci/cell) nce

Note: SA-2 knockout has been shown to confer a mild growth advantage in some cell lines and
increase sensitivity to ATM inhibitors and PARP inhibitors.[10][12]

Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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